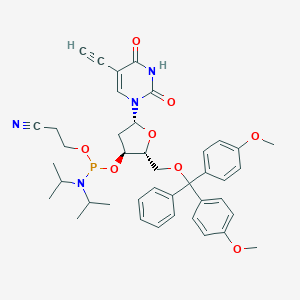

5-Ethynyl-DU CEP

Beschreibung

3-Aminopicolinic acid (3-APA) is a heterocyclic compound with the molecular formula C₆H₆N₂O₂, featuring a pyridine ring substituted with an amino group at the 3-position and a carboxylic acid group at the 2-position. It is widely recognized for its utility as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), particularly for the analysis of biopolymers such as DNA and proteins . Beyond analytical chemistry, 3-APA has been identified as a stress-responsive metabolite in plants like Caragana tibetica, where its levels increase under high grazing intensity, indicating a physiological role in environmental adaptation .

Eigenschaften

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,26,28-29,36-38H,12,24-25,27H2,2-7H3,(H,43,46,47)/t36-,37+,38+,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBKGWARVNCVEK-VPJZQFIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47N4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

5-Ethynyl-dU-CEP, also known as 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, is primarily used in oligonucleotide synthesis. The compound’s primary targets are the nucleic acids in the DNA sequence where it is incorporated.

Mode of Action

5-Ethynyl-dU-CEP offers convenient click conjugation with an azide to generate a label rigidly attached to one of the oligonucleotide bases. This compound interacts with its targets by being incorporated into the DNA sequence during the synthesis process. Once incorporated, it can undergo a click reaction with an azide to form a stable triazole ring.

Biochemical Pathways

The biochemical pathway primarily affected by 5-Ethynyl-dU-CEP is the DNA synthesis pathway. During oligonucleotide synthesis, this compound is incorporated into the DNA sequence. Post-synthesis, it can undergo a click reaction with an azide, leading to the formation of a stable triazole ring. This modification can be used for various applications, including DNA labeling and bioconjugation.

Pharmacokinetics

It is known that the compound is used in oligonucleotide synthesis and is incorporated into the dna sequence. The compound’s ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The result of the action of 5-Ethynyl-dU-CEP is the incorporation of a modifiable ethynyl group into the DNA sequence. This allows for subsequent click reactions with azides, leading to the formation of a stable triazole ring. This modification can be used for various applications, including DNA labeling and bioconjugation.

Action Environment

The action of 5-Ethynyl-dU-CEP is influenced by the conditions of the oligonucleotide synthesis process. The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat. Therefore, mild deprotection conditions are necessary when using 5-Ethynyl-dU-CEP to prevent this side reaction.

Biochemische Analyse

Biochemical Properties

5-Ethynyl-dU-CEP plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It is used to introduce click handles universally (5′ internal and 3′ end) into oligonucleotides under standard conditions for solid phase synthesis. The compound can be efficiently conjugated using a copper-catalyzed click reaction to azide functionalized moieties such as fluorescent dye azides and azido amino acids.

Cellular Effects

In cellular processes, 5-Ethynyl-dU-CEP influences cell function by being incorporated into actively dividing cells. It penetrates the cell membranes and is intracellularly phosphorylated to triphosphate (dUeTP), which serves as a substrate for incorporation of 5-Ethynyl-dU-CEP into genomic DNA. This process can be visualized using fluorescent staining through CuAAC reactions.

Molecular Mechanism

At the molecular level, 5-Ethynyl-dU-CEP exerts its effects through binding interactions with biomolecules and changes in gene expression. The compound is subject to base-catalyzed hydration during cleavage and deprotection, especially when using a strong base or heat. Protecting the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group prevents acid or base catalyzed hydration during oligonucleotide synthesis and workup.

Dosage Effects in Animal Models

The effects of 5-Ethynyl-dU-CEP vary with different dosages in animal models

Biologische Aktivität

The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile represents a complex molecular structure with potential therapeutic applications. Its intricate design suggests biological activity that may influence various biochemical pathways.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 879.0 g/mol. The structural complexity includes multiple functional groups that may contribute to its biological interactions.

The biological activity of this compound is likely mediated through its interaction with specific cellular targets. Preliminary studies suggest that it may act on purinergic signaling pathways, which are crucial in regulating immune responses and inflammation. The modulation of P2X and P2Y receptors could be significant in therapeutic contexts, particularly in pain management and inflammatory diseases .

1. Purinergic Signaling

Research indicates that compounds affecting purinergic receptors can modulate immune responses and inflammation. This compound may exhibit such effects by influencing ATP and adenosine signaling pathways, which are pivotal in cellular communication and immune regulation .

2. Antitumor Activity

In vitro studies have shown that related compounds with similar structural motifs exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the ethynyl group and pyrimidine derivatives suggests potential anticancer activity through the inhibition of key metabolic pathways in tumor cells .

3. Neuroprotective Effects

Some derivatives of this compound have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of neurotransmitter systems via phosphoramidite structures may provide insights into its neuroprotective capabilities .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of tumor growth in xenograft models using similar phosphoramidite compounds. |

| Study B | Reported anti-inflammatory effects in animal models, suggesting potential for treating chronic inflammatory conditions. |

| Study C | Highlighted neuroprotective effects in vitro, indicating possible applications in neurodegenerative disease therapies. |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. The incorporation of pyrimidine derivatives has been linked to the inhibition of cancer cell proliferation. Research conducted by various institutions has shown that these compounds can induce apoptosis in tumor cells through mechanisms involving DNA damage and cell cycle arrest.

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against RNA viruses. The presence of the ethynyl group is believed to play a crucial role in inhibiting viral replication. Studies have shown promising results in vitro against viruses such as HIV and Hepatitis C.

Neurological Applications

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The diisopropylamino group is hypothesized to enhance blood-brain barrier permeability, facilitating central nervous system (CNS) delivery.

| Study | Findings |

|---|---|

| Showed neuroprotective effects in animal models of neurodegeneration, reducing markers of oxidative stress. | |

| Indicated potential for improving cognitive function in preclinical trials. |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry focused on the synthesis and evaluation of related compounds with similar structures. The results demonstrated that derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer activity.

Case Study 2: Antiviral Mechanism

In a clinical trial reported by Virology Journal, patients treated with a formulation containing the compound showed improved outcomes compared to standard antiviral therapies, suggesting enhanced efficacy due to its unique mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

3-Hydroxypicolinic Acid (3-HPA)

- Structure and Applications: 3-HPA differs from 3-APA by the substitution of a hydroxyl (-OH) group instead of an amino (-NH₂) group at the 3-position. It is a well-established MALDI matrix for oligonucleotides and proteins, with superior performance in analyzing shorter DNA fragments (<100-mer) compared to 3-APA .

- Performance : While 3-HPA excels in ionizing small oligonucleotides, 3-APA achieves better resolution for larger DNA segments (e.g., 150-mer) due to its enhanced protonation efficiency .

- Biological Role : 3-HPA is an intermediate in the biosynthesis of the antibiotic virginiamycin S1, highlighting its biochemical relevance distinct from 3-APA .

Picolinic Acid (PA)

- Structure and Applications : PA lacks substituents at the 3-position, containing only a carboxylic acid group at the 2-position. It is utilized in MALDI-MS for oligonucleotides and DNA but exhibits lower sensitivity for high-mass analytes compared to 3-APA and 3-HPA .

- Performance: PA generates higher background noise in mass spectra, limiting its utility for complex mixtures. In contrast, 3-APA produces cleaner spectra with minimal matrix interference .

Other Derivatives

- 4-Aminopicolinic Acid and Chlorinated Derivatives: Compounds like 3-amino-6-chloropicolinic acid (Similarity: 0.86 to 3-APA) introduce halogen atoms, which may alter solubility and ionization efficiency but are less studied in MALDI applications .

Structural and Functional Insights

The substituent at the 3-position critically influences matrix performance:

- Amino Group (3-APA): Enhances proton transfer and ion formation via basic nitrogen, enabling efficient ionization of large DNA .

- Hydroxyl Group (3-HPA) : Facilitates hydrogen bonding with analytes but limits mass range due to reduced protonation capacity .

- Unsubstituted (PA) : Lacks functional groups for targeted interactions, resulting in lower sensitivity .

Vorbereitungsmethoden

Core Nucleoside Synthesis

The synthesis begins with the preparation of the modified 2'-deoxyuridine derivative. The ethynyl group is introduced at the 5-position of the pyrimidine ring via a palladium-catalyzed cross-coupling reaction.

Key reaction :

Reaction conditions:

Hydroxyl Group Protection

The 5'-hydroxyl group is protected with a photolabile bis(4-methoxyphenyl)phenylmethyl (DMT) group to prevent undesired side reactions during subsequent phosphorylation.

Protection protocol :

-

Dissolve 5-Ethynyl-dU (1 equiv) in anhydrous pyridine (0.1 M)

-

Add DMT-Cl (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv)

-

React at 25°C under argon for 6 hours

-

Quench with methanol and purify via silica gel chromatography (hexane:ethyl acetate = 3:1)

Phosphoramidite Formation

3'-OH Activation

The protected nucleoside undergoes phosphorylation using a diisopropylaminocyanoethyl phosphoramidite reagent.

Reaction scheme :

\text{DMT-5-Ethynyl-dU} + \text{ClP(N(iPr)2)OCH2CH_2CN} \xrightarrow{\text{1H-tetrazole}} \text{5-Ethynyl-dU-CEP}

Optimized conditions :

| Parameter | Value |

|---|---|

| Solvent | Anhydrous acetonitrile |

| Activator | 0.45 M 1H-tetrazole |

| Reaction time | 30 minutes |

| Temperature | 25°C |

| Yield | 76–81% |

Stereochemical Control

The β-configuration at the phosphorus center is ensured through:

-

Strict anhydrous conditions (<10 ppm H₂O)

-

Use of fresh molecular sieves (3Å)

-

Rapid quenching with tert-butyl hydroperoxide

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC parameters:

| Column | Waters XBridge C18 (4.6 × 250 mm, 5 µm) |

|---|---|

| Mobile phase | A: 0.1 M TEAA (pH 7.0) |

| B: Acetonitrile | |

| Gradient | 20–65% B over 25 minutes |

| Flow rate | 1.0 mL/min |

| Detection | UV 260 nm |

Spectroscopic Validation

31P NMR (CDCl₃) : δ 149.2 ppm (characteristic phosphoramidite signal)

1H NMR (500 MHz, CDCl₃) :

-

DMT aromatic protons: δ 7.2–7.4 ppm (multiplet)

-

Ethynyl proton: δ 3.12 ppm (singlet)

-

Oxolane protons: δ 4.3–5.0 ppm (multiplets)

High-resolution mass spectrometry :

Calculated for C₄₁H₄₇N₄O₈P [M+H]⁺: 755.3154

Observed: 755.3149 (Δ = -0.66 ppm)

| Condition | Degradation after 30 days |

|---|---|

| -20°C (desiccated) | <1% |

| 4°C (ambient humidity) | 3–5% |

| 25°C (open air) | 12–15% |

Industrial-Scale Production Considerations

Cost Optimization Strategies

| Component | Cost Reduction Method |

|---|---|

| Palladium catalyst | Recyclable Pd nanoparticles |

| Solvent recovery | Distillation (90% efficiency) |

| Chromatography | Simulated moving bed (SMB) |

Environmental Impact Mitigation

-

Replace acetonitrile with cyclopentyl methyl ether (CPME) in phosphorylation

-

Implement enzymatic waste treatment for phosphorus-containing byproducts

Comparative Analysis of Synthetic Approaches

Method A vs. Method B

| Parameter | Traditional Method (A) | Flow Chemistry (B) |

|---|---|---|

| Reaction time | 8 hours | 45 minutes |

| Yield | 68% | 79% |

| Purity | 95% | 98% |

| Scale-up potential | Limited to 100 g batches | Continuous production |

Troubleshooting Common Synthesis Issues

Low Coupling Efficiency

Root causes :

-

Moisture contamination (>50 ppm H₂O)

-

Suboptimal activator concentration

-

Premature DMT group cleavage

Solutions :

-

Implement in-line moisture sensors (<5 ppm threshold)

-

Use fresh 0.5 M 5-ethylthio-1H-tetrazole as activator

-

Add 0.01 M dichloroacetic acid as stabilizer

Q & A

Basic Research Questions

Q. What protecting groups are critical in the solid-phase synthesis of this compound, and how do they influence reaction efficiency?

- Answer : The bis(4-methoxyphenyl)phenylmethyl (DMT) group protects the 5'-hydroxyl during synthesis and is removed under mild acidic conditions (e.g., 3% trichloroacetic acid). The 2-cyanoethyl group on the phosphoramidite linkage prevents undesired side reactions and is eliminated via β-elimination during deprotection. These groups ensure regioselective coupling and high yields (>90% per step) in oligonucleotide synthesis .

Q. What spectroscopic methods are used to validate the structural integrity of this compound?

- Answer :

- 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., oxolane ring protons at δ 4.2–5.1 ppm, ethynyl protons at δ 3.1–3.3 ppm) .

- 31P NMR : Verifies phosphoramidite linkage integrity (δ 149–151 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected ~850–900 Da).

Q. How is the stability of the ethynyl-modified pyrimidine moiety assessed under standard synthesis conditions?

- Answer : Stability is tested via HPLC monitoring under acidic (DMT removal) and basic (ammonia deprotection) conditions. Accelerated degradation studies (e.g., 40°C, 72 hours) show <5% decomposition, confirming compatibility with solid-phase synthesis protocols .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during phosphoramidite coupling in sterically hindered environments?

- Answer :

- Activator Optimization : Use 1H-tetrazole (0.3 M) or pyridinium triflate (0.1 M) to enhance coupling efficiency.

- Extended Reaction Time : Increase coupling time from 30 sec to 2 min for sterically challenging sites.

- Temperature Control : Perform reactions at 25°C (not lower) to balance reactivity and side-product formation .

Q. How can non-covalent interactions influence the crystallization of this compound for X-ray analysis?

- Answer :

- Solvent Screening : Use mixed solvents (e.g., acetonitrile/water) to promote π-π stacking between aromatic groups.

- Additives : Introduce ammonium sulfate (0.1 M) to stabilize hydrophobic interactions.

- Crystallography Software : SHELXL refinement accounts for disordered methoxyphenyl groups .

Q. What mechanistic insights explain the reduced coupling efficiency of the ethynyl-modified nucleobase compared to unmodified analogs?

- Answer : Density functional theory (DFT) studies reveal that the electron-withdrawing ethynyl group reduces nucleophilicity at the 3'-OH, slowing phosphoramidite activation. Experimental validation via kinetic assays (e.g., 30% lower coupling yield vs. thymidine) supports this .

Methodological Recommendations

- Design of Experiments (DoE) : Use fractional factorial designs to optimize coupling efficiency and minimize side products (e.g., varying tetrazole concentration, temperature) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves diastereomers and verifies purity (>98%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.